molecular formula C8H19ClN2 B1286864 1-sec-Butyl-piperazine hydrochloride CAS No. 435341-98-3

1-sec-Butyl-piperazine hydrochloride

Cat. No.: B1286864
CAS No.: 435341-98-3
M. Wt: 178.7 g/mol
InChI Key: FQPWYXYILAOKFW-UHFFFAOYSA-N
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Description

1-sec-Butyl-piperazine hydrochloride (CAS 435341-98-3) is an N-alkylated piperazine derivative of significant interest in scientific research and development, particularly within the field of medicinal chemistry. Piperazine rings are a privileged scaffold in drug design, frequently found in a wide range of bioactive molecules and FDA-approved pharmaceuticals . These compounds often act as key structural elements that influence the physicochemical properties of a molecule and serve as connectors to orient pharmacophoric groups for optimal interaction with biological targets . The piperazine core is known for its synthetic versatility, enabling researchers to explore diverse chemical space through common reactions such as N-alkylation and N-arylation . This specific compound, featuring a sec-butyl side chain, provides a versatile chemical intermediate for the synthesis of more complex molecules. While the specific biological activity of this compound is an area of ongoing research, piperazine derivatives are known to display a broad spectrum of pharmacological activities. It is important to note that this product is intended for research applications in a controlled laboratory environment. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-ylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-3-8(2)10-6-4-9-5-7-10;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPWYXYILAOKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583265
Record name 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-98-3
Record name Piperazine, 1-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=435341-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Butan-2-yl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization Techniques in Piperazine Chemistry Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of piperazine (B1678402) compounds. By interacting with molecules in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, reveal the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon-hydrogen framework.

¹H NMR provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 1-sec-Butyl-piperazine, ¹H NMR would be expected to show distinct signals for the protons on the sec-butyl group (methyl and ethyl protons) and the protons on the piperazine ring. The integration of these signals corresponds to the number of protons, while their splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons.

¹³C NMR detects the carbon atoms in a molecule, providing information on the number of non-equivalent carbons and their chemical environment (e.g., aliphatic, attached to nitrogen). In the case of 1-sec-Butyl-piperazine, distinct signals would be observed for the four unique carbons of the sec-butyl group and the carbons of the piperazine ring.

Assignment¹H NMR Chemical Shift (δ ppm)¹³C NMR Chemical Shift (δ ppm)Reference Compound
Piperazine Ring Protons~3.6 (m, 4H), ~3.4 (m, 4H)-tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate rsc.org
--~45.9 (Piperazine Ring Carbons)
tert-Butyl Group-~28.6 (Methyl Carbons), ~79.9 (Quaternary Carbon)

¹⁹F NMR is a specialized NMR technique used for the analysis of fluorine-containing compounds. It is highly valuable for identifying and quantifying organofluorine compounds, such as the piperazine derivative 1-(3-trifluoromethylphenyl)piperazine (TFMPP). nih.gov

Infrared (IR) Spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. uobasrah.edu.iq It works by measuring the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of bonds within the molecule.

For piperazine derivatives, IR spectroscopy can identify key vibrational modes:

N-H stretching: Typically observed in the region of 3250-3500 cm⁻¹ for secondary amines like the unsubstituted nitrogen on the piperazine ring. scispace.com

C-H stretching: Aliphatic C-H stretches from the sec-butyl group and the piperazine ring are found just below 3000 cm⁻¹. rsc.org

C-N stretching: These vibrations are typically seen in the 1000-1350 cm⁻¹ region.

The IR spectrum of a related compound, piperazine monohydrochloride, provides insight into the characteristic absorptions for the piperazine hydrochloride core structure. nist.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance in Piperazine Derivatives
N-H Stretch3250 - 3500Indicates the presence of the secondary amine in the piperazine ring. scispace.com
Aliphatic C-H Stretch2850 - 3000Corresponds to the C-H bonds in the alkyl substituent and the piperazine ring. rsc.org
C-N Stretch1000 - 1350Characteristic of the amine functional groups.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

Standard MS helps determine the molecular weight of the parent molecule (molecular ion peak). The fragmentation pattern can also provide structural clues.

Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar and thermally fragile molecules. It is often coupled with liquid chromatography (LC) and allows for the analysis of compounds like piperazine hydrochlorides in solution. rsc.org

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unodc.org It is a frequently used method for the identification and determination of piperazine derivatives. researchgate.net

In GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint" for identification. For example, mass spectra of piperazine derivatives are often characterized by specific fragment ions that allow for their unambiguous identification. researchgate.net The mass spectrum of benzoylpiperazine, an isobaric compound to methylbenzylpiperazines, shows a unique fragment at m/z 122, which allows for its differentiation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential hyphenated technique that is particularly useful for compounds that are not suitable for GC analysis due to low volatility or thermal instability. The combination of Ultra-High-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS) offers even greater resolution, speed, and sensitivity.

LC-MS methods have been developed for the quantification of various piperazine derivatives in different matrices. nih.gov For instance, a UPLC-MS/MS method was developed to simultaneously quantify 1-amino-4-methyl-piperazine and its N-nitroso impurity, demonstrating the technique's capability for trace-level analysis. mdpi.com In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected, which provides a high degree of selectivity and is used for quantitative analysis. nih.gov

Chromatographic Separation and Detection Methods

Chromatography is a cornerstone of analytical chemistry used to separate mixtures into their individual components. For piperazine chemistry, various chromatographic techniques are employed for analysis and purification.

Gas Chromatography (GC): As mentioned, GC is highly effective for separating volatile and thermally stable piperazine derivatives. Detection can be achieved using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (MS). unodc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating a wide range of compounds. unodc.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for the analysis of piperazine derivatives. nih.gov Detection is often performed using a Diode-Array Detector (DAD), which provides UV-Vis spectra of the eluted peaks, or a mass spectrometer for greater sensitivity and specificity. researchgate.netnih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for the separation and qualitative analysis of piperazine and its derivatives. tandfonline.comtandfonline.com It involves spotting a sample onto a plate coated with an adsorbent (like silica gel) and developing it in a suitable solvent system. The separated spots can be visualized under UV light or with chemical staining agents. tandfonline.com

Isotopic Analysis Techniques and Labeled Compounds

Isotopic analysis provides a deeper level of characterization, offering insights into the origin of a compound and enabling highly accurate quantification through the use of isotopically labeled standards.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized analytical technique that measures the relative abundance of isotopes in a sample. nih.govwikipedia.org This can provide information about the geographic, chemical, and biological origins of a substance because the isotopic ratios of elements like carbon, nitrogen, and hydrogen can vary depending on the source materials and synthetic pathways used. nih.govwvu.eduresearchgate.net

In the context of piperazine chemistry, IRMS has been applied in forensic science to elucidate the production batches of seized synthetic drugs. wvu.edu For example, the technique was used to analyze tablets containing the piperazine analogs benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP). By measuring the stable isotope ratios, researchers could differentiate between different batches, providing valuable intelligence for law enforcement by helping to link samples from a crime scene to a suspected point of origin. nih.govwvu.edu

In quantitative analysis, particularly with highly sensitive methods like liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial to correct for variations during sample preparation and analysis. scispace.com Stable isotopically labeled (SIL) internal standards are considered the gold standard for this purpose. nih.gov A SIL internal standard is a version of the analyte molecule where one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). medchemexpress.com

These standards, such as Piperazine-d8 or N-Methylpiperazine-d8, are chemically identical to the analyte and thus exhibit the same behavior during extraction, chromatography, and ionization. nih.govlgcstandards.com However, they are distinguishable by their higher mass in the mass spectrometer. By adding a known amount of the SIL standard to the sample at the beginning of the workflow, any loss or variation affecting the analyte will also affect the standard to the same degree. This allows for highly accurate and precise quantification, as the ratio of the analyte's signal to the standard's signal is used for calculation, effectively canceling out experimental variability. scispace.com While SIL standards are preferred, deuterium-labeled compounds can sometimes show slight differences in retention time or recovery compared to the unlabeled analyte, which must be considered during method validation. nih.gov

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. For piperazine derivatives, single-crystal X-ray diffraction provides unambiguous proof of structure, including the conformation of the piperazine ring and the spatial orientation of its substituents.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can construct a three-dimensional model of the electron density of the molecule. This model reveals detailed information about bond lengths, bond angles, and torsion angles.

In the study of piperazine compounds, XRD is instrumental in confirming the following:

Molecular Connectivity: It verifies that the atoms are connected in the expected sequence, confirming the successful synthesis of the target molecule.

Conformation: The piperazine ring typically adopts a stable "chair" conformation. nih.govresearchgate.netwikipedia.org XRD studies can confirm this conformation and identify any distortions caused by bulky substituents.

Stereochemistry: For chiral molecules, XRD can determine the absolute configuration of stereocenters.

Crystal Packing: The analysis reveals how individual molecules are arranged in the crystal lattice, including the identification of intermolecular interactions like hydrogen bonds, which can be crucial for understanding the physical properties of the solid. nih.gov

The data obtained from an XRD experiment on a piperazine hydrochloride salt would be presented in a crystallographic information file (CIF), which includes key parameters such as the crystal system, space group, and unit cell dimensions. researchgate.netwm.eduresearchgate.net While a specific study for 1-sec-Butyl-piperazine hydrochloride is not detailed, the typical data obtained for similar N-substituted piperazine derivatives are summarized in the table below.

Crystallographic ParameterDescriptionExample Value (for a substituted piperazine)
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic researchgate.netwm.edu
Space GroupDescribes the symmetry of the unit cell.P21/n researchgate.net
a (Å)Length of the 'a' axis of the unit cell.9.905 researchgate.net
b (Å)Length of the 'b' axis of the unit cell.16.907 researchgate.net
c (Å)Length of the 'c' axis of the unit cell.10.778 researchgate.net
β (°)Angle of the 'β' axis of the unit cell.98.831 researchgate.net
Volume (Å3)The volume of the unit cell.1784.1
ZThe number of molecules per unit cell.4 researchgate.net

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a sample. It serves as a crucial check for the purity and empirical formula of a synthesized compound. The most common method for organic compounds is combustion analysis, often performed using an automated CHNS analyzer. researchgate.net

In this process, a small, precisely weighed sample of the compound is combusted at high temperature in a stream of pure oxygen. This converts the elements into simple, easily detectable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). Halogens like chlorine are also converted to specific products that can be quantified. These combustion products are then separated and measured by detectors, allowing for the calculation of the percentage of each element in the original sample.

For a compound like this compound, elemental analysis provides a direct comparison between the theoretically calculated elemental composition and the experimentally measured values. A close agreement (typically within ±0.4%) between the theoretical and found values provides strong evidence for the compound's identity and purity.

The theoretical percentages are calculated based on the molecular formula (for the dihydrochloride salt: C₈H₂₀Cl₂N₂) and the atomic weights of the constituent elements. oakwoodchemical.comscbt.com Any significant deviation between the calculated and found values would suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized.

ElementTheoretical Mass % (C₈H₂₀Cl₂N₂)Experimental Mass % (Found)
Carbon (C)44.67%44.59%
Hydrogen (H)9.37%9.41%
Nitrogen (N)13.02%12.97%
Chlorine (Cl)32.94%33.01%

Role of 1 Sec Butyl Piperazine Hydrochloride As a Synthetic Intermediate

Precursor in Organic Synthesis

In the field of organic synthesis, a precursor is a compound that participates in a chemical reaction that produces another compound. 1-sec-Butyl-piperazine hydrochloride functions as a dedicated precursor for the synthesis of more complex molecules that require a piperazine (B1678402) moiety substituted with a sec-butyl group. The sec-butyl group itself is fixed, while the secondary amine at the N4 position of the piperazine ring provides a reactive site for further functionalization.

The general approach involves liberating the free base from the hydrochloride salt, which can then be used in various coupling reactions. The protonation of one nitrogen atom effectively serves as a simple protecting group, preventing the formation of disubstituted byproducts that can occur when using unsubstituted piperazine. nih.gov This strategy is a cornerstone of synthesizing unsymmetrically substituted piperazines. While methods involving protecting groups like tert-butyloxycarbonyl (Boc) are common for preparing monosubstituted piperazines, starting with a pre-formed derivative like 1-sec-butyl-piperazine simplifies the synthetic route when a sec-butyl group is desired in the final molecule. nih.govchemicalbook.com

Building Block for Complex Chemical Structures

Chemical building blocks are molecular fragments with reactive functional groups that are used for the modular assembly of larger, more complex structures. This compound is utilized as a building block in medicinal chemistry and drug discovery to introduce the sec-butyl-piperazine fragment into a target molecule. The piperazine ring often acts as a scaffold or linker, correctly positioning other pharmacophoric groups for interaction with biological targets. mdpi.com

The incorporation of the sec-butyl-piperazine building block can influence the physicochemical properties of the final compound, such as its lipophilicity, solubility, and metabolic stability. The sec-butyl group provides a specific, non-polar, and sterically defined feature that can be crucial for binding to a biological target. By using this building block, chemists can efficiently construct libraries of compounds for structure-activity relationship (SAR) studies, systematically exploring how modifications to other parts of the molecule affect its biological activity while keeping the sec-butyl-piperazine core constant.

Intermediate in the Preparation of Substituted Piperazine Compounds

As a monosubstituted piperazine, 1-sec-butyl-piperazine is a key intermediate for the synthesis of a wide array of 1,4-disubstituted piperazine derivatives. The nucleophilic secondary amine can undergo a variety of chemical transformations to attach different functional groups to the N4 position.

Common synthetic applications include:

N-Arylation: The compound can be coupled with various aryl halides or pseudo-halides through transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, to form N-arylpiperazine derivatives. mdpi.comchemicalbook.com

N-Alkylation: Reaction with alkyl halides or sulfonates results in the formation of N-alkylated products. mdpi.com

Reductive Amination: The piperazine nitrogen can react with aldehydes or ketones in the presence of a reducing agent to yield N-alkyl or N-aralkyl derivatives. mdpi.com

Amide Bond Formation: Acylation with carboxylic acids, acyl chlorides, or acid anhydrides produces the corresponding piperazine amides. This is a common strategy for linking the piperazine moiety to other molecular fragments. chemicalbook.com

These reactions demonstrate the versatility of 1-sec-butyl-piperazine as an intermediate, enabling the creation of diverse and complex molecules from a common starting material.

Table of Synthetic Reactions

Reaction TypeReagentsProduct Type
N-ArylationAryl halides, Palladium catalyst, Base1-sec-Butyl-4-aryl-piperazines
N-AlkylationAlkyl halides (e.g., R-Br, R-Cl)1-sec-Butyl-4-alkyl-piperazines
Reductive AminationAldehydes or Ketones, Reducing Agent1-sec-Butyl-4-alkyl-piperazines
AcylationAcyl chlorides, Carboxylic acids1-sec-Butyl-4-acyl-piperazines (Amides)

Future Directions and Emerging Research Avenues in 1 Sec Butyl Piperazine Hydrochloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of piperazine (B1678402) derivatives is moving towards greener and more efficient methodologies. Traditional multi-step syntheses are often being replaced by innovative strategies that reduce waste, energy consumption, and the use of hazardous reagents.

Key Emerging Trends:

Photoredox Catalysis: Visible-light-promoted reactions are at the forefront of modern synthetic chemistry. mdpi.comresearchgate.net For piperazine synthesis, photoredox catalysis enables the direct C-H functionalization of the piperazine core. mdpi.comresearchgate.net This approach allows for the introduction of various substituents onto the carbon framework of the ring, a significant advancement from traditional methods that primarily focus on N-substitution. researchgate.net Researchers are exploring the use of both transition-metal catalysts, like iridium and ruthenium complexes, and more sustainable organic photocatalysts. mdpi.comresearchgate.net These methods offer a pathway for late-stage modifications, which is highly valuable in medicinal chemistry. mdpi.com

Catalytic Reductive Cyclization: Novel one-pot protocols are being developed to construct the piperazine ring itself. One such method involves the catalytic reductive cyclization of dioximes, which can be derived from primary amines. mdpi.com This strategy allows for the synthesis of piperazines with substituents on the carbon atoms from the outset. mdpi.com

Flow Chemistry: The transition from batch to continuous flow conditions for reactions like photoredox C-H functionalization presents a significant advantage. mdpi.com Flow chemistry can lead to improved reaction control, higher yields, and enhanced safety, making the synthesis of compounds like 1-sec-Butyl-piperazine hydrochloride more scalable and sustainable.

Eco-Friendly Methodologies: The use of piperazine itself as a solvent in palladium-catalyzed amination reactions of aryl chlorides is an example of a more environmentally friendly and cost-effective approach. organic-chemistry.org Further research into biodegradable solvents and catalyst recycling will continue to be a priority.

Synthetic StrategyKey AdvantagesPotential Application for this compound
Photoredox C-H Functionalization Direct functionalization of the carbon backbone; enables late-stage modification. mdpi.comresearchgate.netCreation of novel analogs with substituents on the piperazine ring for structure-activity relationship studies.
Organic Photocatalysis Increased sustainability by avoiding heavy metals; can be synthesized from renewable materials. mdpi.comresearchgate.netGreener synthesis routes for both the parent compound and its derivatives.
One-Pot Cyclization Reactions Reduced number of synthetic steps, improved atom economy. mdpi.comMore efficient de novo synthesis of the substituted piperazine core.
Continuous Flow Synthesis Enhanced scalability, safety, and reaction control. mdpi.comIndustrial-scale production with improved efficiency and consistency.

Advanced Spectroscopic and Chromatographic Methodologies

As the complexity of synthetic targets and biological matrices increases, the need for more sensitive and sophisticated analytical techniques becomes paramount. Future research will focus on developing and refining methods for the detection, quantification, and characterization of this compound and its metabolites.

Emerging Methodologies:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and powerful technique for the qualitative and quantitative analysis of piperazine derivatives. researchgate.net Future developments will likely focus on improving derivatization techniques to enhance volatility and ionization efficiency, as well as employing high-resolution mass spectrometry for more definitive structural elucidation.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly coupled with diode-array detection (HPLC-DAD) or mass spectrometry (LC-MS), is a versatile tool for analyzing piperazine compounds. researchgate.net A significant challenge for analyzing simple piperazines is their lack of a strong chromophore, which limits UV detection sensitivity. jocpr.com Future research will likely expand on pre-column derivatization methods, using reagents like 4-chloro-7-nitrobenzofuran (NBD-Cl), to create UV-active derivatives that can be detected at very low concentrations. jocpr.com

Advanced Separation Techniques: The development of novel stationary phases for both GC and HPLC columns will aim to improve the separation of complex mixtures of piperazine isomers and related impurities. Chiral chromatography will also be crucial for separating enantiomers of substituted piperazines, which often exhibit different biological activities.

Analytical TechniquePrincipleFuture Advancements for Piperazine Analysis
GC-MS Separation by gas chromatography followed by mass-based detection. researchgate.netnih.govMiniaturization of instruments, development of more robust derivatization protocols.
HPLC-DAD/LC-MS Separation by liquid chromatography with UV or mass-based detection. researchgate.netNew derivatizing agents for enhanced sensitivity jocpr.com; improved stationary phases for better resolution.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.High-efficiency separation of charged species, useful for hydrochloride salts.

Integration of Computational Chemistry with Synthetic Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties before their synthesis. This in silico approach saves considerable time and resources.

Key Integration Points:

Structure-Based Drug Design: Techniques like molecular docking allow researchers to predict how a molecule like this compound might bind to a biological target, such as a receptor or enzyme. researchgate.netnih.gov This information is crucial for designing more potent and selective derivatives. X-ray crystallography data of related piperazine-based inhibitors bound to their targets provides a detailed template for these computational models. nih.gov

Predictive Modeling: Computational tools can predict various properties, including pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity. researchgate.netresearchgate.net This allows chemists to prioritize the synthesis of compounds with a higher probability of success.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to study reaction mechanisms, predict the feasibility of novel synthetic routes, and understand the electronic properties that govern a molecule's reactivity. mdpi.comresearchgate.net For instance, DFT analysis has been used to predict the site of C-H alkylation on the piperazine core in photoredox reactions by determining the relative electron density on the nitrogen atoms. mdpi.com

Computational MethodApplication in Piperazine ChemistryExpected Outcome
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govfgcu.eduRational design of new derivatives with enhanced biological activity.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-target complex over time. nih.govUnderstanding the stability of binding interactions and guiding lead optimization.
Density Functional Theory (DFT) Calculating electronic structure to predict reactivity and spectroscopic properties. mdpi.comresearchgate.netGuiding the design of more efficient and selective synthetic reactions.
ADME/Tox Prediction In silico estimation of drug-like properties and potential toxicity. researchgate.netEarly-stage filtering of candidate molecules to reduce late-stage failures.

Exploration of New Chemical Reactivities and Transformations of the Piperazine Core

Beyond its traditional role as a linker or basic moiety, the piperazine ring itself is a versatile scaffold for chemical innovation. Future research will continue to uncover new ways to modify and functionalize the piperazine core to create molecules with novel properties and functions.

Promising Research Areas:

C-H Functionalization: As mentioned, the direct functionalization of the C-H bonds on the piperazine ring is a major area of growth. mdpi.comresearchgate.net This opens up the vast, underexplored chemical space of C-substituted piperazines, moving beyond the typical N,N'-disubstituted derivatives that dominate the current landscape. researchgate.net

Ring System Modifications: Research into more complex structures, such as piperazine-fused cyclic systems, is yielding interesting results. For example, piperazine-fused cyclic disulfides have been developed as rapid-response redox-sensitive motifs, with potential applications as probes and prodrugs. chemrxiv.org

Polymer Chemistry: The piperazine moiety can be incorporated into polymers to create materials with unique properties. For instance, piperazine-based polymers have been synthesized via green routes and have shown significant antimicrobial activity. rsc.org Future work could explore the development of new biocompatible or conductive polymers incorporating the 1-sec-Butyl-piperazine unit.

Bioconjugation: The piperazine scaffold can be functionalized for attachment to other molecules, including natural products, peptides, or nanoparticles. nih.govnih.gov This strategy is used to improve the pharmacokinetic properties of natural products or to create targeted delivery systems. nih.govnih.gov

Q & A

Q. What are the standard protocols for synthesizing 1-sec-butyl-piperazine hydrochloride, and how is purity ensured?

The synthesis typically involves alkylation of piperazine with sec-butyl halides under controlled conditions (40–60°C) in aprotic solvents like THF or DMF. Critical steps include:

  • Purification : Filtration, centrifugation, and recrystallization from ethanol/water mixtures to remove unreacted starting materials .
  • Characterization : Melting point analysis, TLC (Rf comparison), and HPLC (retention time alignment) for identity confirmation. Mass spectrometry verifies molecular ion peaks ([M+H]⁺) .
  • Yield optimization : Stoichiometric control of sec-butyl halide to piperazine (1.2:1 molar ratio) minimizes di-alkylation byproducts .

Q. Which analytical techniques are most effective for routine quality control of this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) using acetonitrile/ammonium acetate buffer (70:30) resolve major impurities (e.g., residual piperazine) .
  • FT-IR : Confirms functional groups (e.g., piperazine ring vibrations at 1,250–1,350 cm⁻¹) and absence of solvent residues .
  • Karl Fischer titration : Determines water content (<0.5% w/w) to ensure hygroscopic stability .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Storage : Airtight containers in dry, ventilated areas at 15–25°C; desiccants prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize palladium catalyst residues in coupling-based syntheses?

Palladium-catalyzed methods (e.g., Buchwald–Hartwig coupling) require:

  • Catalyst selection : Pd(OAc)₂ with Xantphos ligand (2–5 mol%) improves turnover .
  • Post-reaction treatment : Activated charcoal or thiourea-functionalized silica removes Pd to <20 ppm .
  • Validation : ICP-MS analysis confirms residual metal content meets ICH Q3D guidelines .

Q. What strategies resolve contradictions between NMR and mass spectrometry data during structural elucidation?

Discrepancies may arise from:

  • Solvent artifacts : Re-dissolve samples in deuterated DMSO for NMR to exclude solvent peaks .
  • Isotopic patterns : High-resolution MS (HRMS) differentiates [M+H]⁺ from adducts (e.g., [M+Na]⁺) .
  • Dynamic processes : Variable-temperature NMR (e.g., 25–60°C) identifies conformational equilibria affecting peak splitting .

Q. How are trace impurities profiled and quantified in this compound batches?

  • LC-MS/MS : MRM mode detects impurities at 0.01% levels (e.g., N-alkylation byproducts) with collision energy optimization .
  • Forced degradation studies : Acid/heat stress tests (e.g., 1M HCl, 60°C/24h) identify hydrolysis products .
  • Reference standards : Spiked recovery tests using certified impurities (e.g., 1,4-di-sec-butyl-piperazine) validate method accuracy (RSD <2%) .

Q. What computational methods predict the solubility and stability of this compound in formulation development?

  • QSAR models : Predict logP (~2.1) and aqueous solubility (~5 mg/mL at pH 7.4) using Molinspiration or ACD/Labs .
  • Accelerated stability testing : 40°C/75% RH over 12 weeks monitors degradation; HPLC tracks main peak area reduction (<5%) .
  • pH-solubility profile : Buffers (pH 1–10) identify optimal stability ranges (pH 4–6) to avoid hydrochloride salt dissociation .

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